1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazin-2-ylpiperidine Intermediate: This step involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazin-2-ylpiperidine intermediate.
Methylation: The intermediate is then methylated using a suitable methylating agent to form the 1-(Pyrazin-2-yl)piperidin-4-yl)methyl compound.
Urea Formation: Finally, the methylated intermediate reacts with thiophen-2-yl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazine and thiophene rings.
Reduction: Reduced forms of the pyrazine and thiophene rings.
Substitution: Substituted derivatives at the pyrazine and thiophene rings.
Scientific Research Applications
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the pyrazine, piperidine, and thiophene rings, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(19-14-2-1-9-22-14)18-10-12-3-7-20(8-4-12)13-11-16-5-6-17-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUNLYAYQMJGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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